Diethyl 2-(2-nitrobenzylidene)malonate
Overview
Description
Diethyl 2-(2-nitrobenzylidene)malonate is an organic compound with the molecular formula C14H15NO6 It is a derivative of malonic acid, where the hydrogen atoms of the methylene group are replaced by a 2-nitrobenzylidene group
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl 2-(2-nitrobenzylidene)malonate can be synthesized through a condensation reaction between diethyl malonate and 2-nitrobenzaldehyde. The reaction typically involves the use of a base such as sodium ethoxide or potassium carbonate to deprotonate the methylene group of diethyl malonate, facilitating the nucleophilic attack on the carbonyl carbon of 2-nitrobenzaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions to ensure complete reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors for better control over reaction parameters, and employing purification techniques such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
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Reduction: : Diethyl 2-(2-nitrobenzylidene)malonate can undergo reduction reactions, where the nitro group is reduced to an amine group. Common reducing agents include hydrogen gas with a palladium catalyst or chemical reductants like tin(II) chloride in hydrochloric acid.
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Substitution: : The compound can participate in nucleophilic substitution reactions, particularly at the nitro group or the benzylidene carbon. Reagents such as nucleophiles (e.g., amines, thiols) can attack these positions under appropriate conditions.
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Oxidation: : Although less common, the compound can be oxidized to introduce additional functional groups or to modify existing ones. Strong oxidizing agents like potassium permanganate or chromium trioxide can be used.
Common Reagents and Conditions
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Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines, thiols, under basic or acidic conditions.
Properties
IUPAC Name |
diethyl 2-[(2-nitrophenyl)methylidene]propanedioate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO6/c1-3-20-13(16)11(14(17)21-4-2)9-10-7-5-6-8-12(10)15(18)19/h5-9H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLHLIGAACQEKRY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CC1=CC=CC=C1[N+](=O)[O-])C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70282735 | |
Record name | Diethyl [(2-nitrophenyl)methylidene]propanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70282735 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17422-56-9 | |
Record name | 1,3-Diethyl 2-[(2-nitrophenyl)methylene]propanedioate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17422-56-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 27702 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017422569 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 17422-56-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27702 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Diethyl [(2-nitrophenyl)methylidene]propanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70282735 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Q1: What is the molecular formula and weight of Diethyl 2-(2-nitrobenzylidene)malonate?
A1: While the abstract doesn't explicitly state the molecular weight, it does provide the molecular formula for this compound, which is C14H15NO6 []. Using this information, we can calculate the molecular weight to be 293.27 g/mol.
Q2: What type of intermolecular interactions are present in the crystal structure of this compound?
A2: The abstract mentions that the molecules in the crystal structure of this compound are linked together as centrosymmetric dimers through C—H⋯O hydrogen bonds []. These hydrogen bonds form a specific structural motif denoted as R22(20).
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